Structural Elucidation of 2-(Methylamino)cyclohexanone Hydrochloride: A Technical Guide
Structural Elucidation of 2-(Methylamino)cyclohexanone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
The foundational step in structural elucidation involves determining the basic physicochemical properties of the compound. For 2-(methylamino)cyclohexanone hydrochloride, these properties are established through computational models and comparison with related structures.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | PubChem[1] |
| Molecular Weight | 163.64 g/mol | PubChem[1] |
| IUPAC Name | 2-(methylamino)cyclohexan-1-one;hydrochloride | PubChem[1] |
| CAS Number | 23148-86-9 | PubChem[1] |
Spectroscopic Analysis
Spectroscopic methods are paramount in piecing together the molecular structure of a compound. The following sections detail the expected techniques and provide illustrative data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Table 2.1: ¹H NMR Data for 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone hydrochloride in D₂O
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.45–7.32 | m | 4H | Ar-H |
| 3.21 | s | 3H | N-CH₃ |
| 2.85–2.65 | m | 2H | Cyclohexanone |
| 2.10–1.80 | m | 6H | Cyclohexanone |
| Data from BenchChem for a related compound.[2] |
Table 2.2: ¹³C NMR Data for 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone hydrochloride in D₂O
| Chemical Shift (δ) ppm | Assignment |
| 210.5 | C=O |
| 160.1 | C-F |
| 128.9–115.7 | Ar-C |
| 55.2 | N-CH₃ |
| 42.1–25.3 | Cyclohexanone |
| Data from BenchChem for a related compound.[2] |
Table 2.3: ¹³C NMR Data for 2-dimethylaminomethyl-cyclohexanone hydrochloride in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 209.58 | C-1 |
| 56.80 | C-7 |
| 46.69 | C-2 |
| 44.99 | C-6 |
| 42.26 | CH₃ |
| 41.75 | CH₃ |
| 33.88 | C-4 |
| 27.70 | C-3 |
| 24.70 | C-5 |
| Data from an experimental synthesis of a related compound.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2.4: IR Spectral Data for 2-dimethylaminomethyl-cyclohexanone hydrochloride
| Wavenumber (cm⁻¹) | Assignment |
| 3068, 3020 | N-H valence |
| 2932, 2858 | C-H valence, alkane |
| 1698 | C=O valence, ketone |
| Data from an experimental synthesis of a related compound.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.
Table 2.5: Predicted Fragmentation for Arylcyclohexylamines
| Fragmentation Pathway | Description |
| Loss of Alkylamino Group | Cleavage of the bond between the cyclohexanone ring and the amino group. |
| Ring Opening | Fission of the cyclohexanone ring, leading to various smaller fragments. |
| Loss of Phenyl Group | In phenyl-substituted analogs, cleavage of the bond connecting the phenyl and cyclohexanone rings. |
| General fragmentation patterns observed in related compounds. |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the structural elucidation of a compound like 2-(methylamino)cyclohexanone hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Attached proton test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used, such as those with Electrospray Ionization (ESI) or Electron Impact (EI) sources, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
-
Data Acquisition:
-
ESI-MS: Introduce the sample solution into the ESI source. This soft ionization technique is ideal for determining the molecular weight of the intact molecule, often observed as the [M+H]⁺ ion.
-
EI-MS: This higher-energy technique causes fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments.
-
Visualization of Workflows and Relationships
The following diagrams illustrate the logical flow of the structural elucidation process and the relationships between the different analytical techniques.
Caption: General workflow for the structural elucidation of a novel compound.
